molecular formula C98H129N21O31 B12712092 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt CAS No. 99784-42-6

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt

Cat. No.: B12712092
CAS No.: 99784-42-6
M. Wt: 2097.2 g/mol
InChI Key: IVRCYRPNVQWMTB-SKQQZCGYSA-N
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Description

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is a synthetic peptide derived from the naturally occurring hormone gastrin. Gastrin is primarily known for its role in stimulating the secretion of gastric acid in the stomach. This specific compound is a modified version of the gastrin peptide, designed to study its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place.

Chemical Reactions Analysis

Types of Reactions

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiol groups.

Scientific Research Applications

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt has several scientific research applications:

    Chemistry: Used to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in gastric acid secretion and potential effects on gastrointestinal physiology.

    Medicine: Explored for its therapeutic potential in treating conditions related to gastric acid secretion, such as peptic ulcers and Zollinger-Ellison syndrome.

    Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects by binding to gastrin receptors on the surface of gastric parietal cells. This binding activates a signaling cascade involving the G-protein coupled receptor pathway, leading to the secretion of gastric acid. The molecular targets include the gastrin receptor (CCK-B receptor) and downstream effectors such as adenylate cyclase and protein kinase A.

Comparison with Similar Compounds

Similar Compounds

    Gastrin I (human): A naturally occurring form of gastrin with similar biological activity.

    Cholecystokinin (CCK): Another peptide hormone with overlapping functions in the gastrointestinal system.

    Pentagastrin: A synthetic peptide that mimics the action of gastrin.

Uniqueness

18-34-Gastrin I (pig), 18-(5-oxo-l-proline)-22-l-leucine-32-l-norleucine-, ammonium salt is unique due to its specific modifications, which allow for detailed studies of its structure-activity relationships and potential therapeutic applications. The inclusion of non-natural amino acids like norleucine provides insights into the stability and activity of the peptide under various conditions.

Properties

CAS No.

99784-42-6

Molecular Formula

C98H129N21O31

Molecular Weight

2097.2 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid;azane

InChI

InChI=1S/C98H126N20O31.H3N/c1-5-6-19-61(89(140)116-73(45-83(133)134)97(148)113-68(84(99)135)41-52-15-8-7-9-16-52)107-95(146)71(43-54-46-100-59-20-12-10-17-57(54)59)106-76(121)48-102-87(138)70(42-53-23-25-56(119)26-24-53)114-85(136)51(4)104-88(139)63(28-34-78(123)124)108-90(141)64(29-35-79(125)126)109-91(142)65(30-36-80(127)128)110-92(143)66(31-37-81(129)130)111-93(144)67(32-38-82(131)132)112-94(145)69(40-50(2)3)115-96(147)72(44-55-47-101-60-21-13-11-18-58(55)60)117-98(149)74-22-14-39-118(74)77(122)49-103-86(137)62-27-33-75(120)105-62;/h7-13,15-18,20-21,23-26,46-47,50-51,61-74,100-101,119H,5-6,14,19,22,27-45,48-49H2,1-4H3,(H2,99,135)(H,102,138)(H,103,137)(H,104,139)(H,105,120)(H,106,121)(H,107,146)(H,108,141)(H,109,142)(H,110,143)(H,111,144)(H,112,145)(H,113,148)(H,114,136)(H,115,147)(H,116,140)(H,117,149)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134);1H3/t51-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-;/m0./s1

InChI Key

IVRCYRPNVQWMTB-SKQQZCGYSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8.N

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8.N

Origin of Product

United States

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